4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
This compound belongs to a class of heterocyclic molecules featuring a piperidine core modified with a 1,2,4-oxadiazole ring and a thiophene sulfonyl group.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-15-6-3-5-14(17(15)26-2)18-20-19(27-21-18)13-8-10-22(11-9-13)29(23,24)16-7-4-12-28-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPGOSCIIUWWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues with variations in the oxadiazole substituents, sulfonyl groups, and piperidine modifications. Key structural differences and inferred physicochemical or pharmacological properties are summarized below:
Table 1: Structural and Inferred Property Comparison
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) improve aqueous solubility but may reduce metabolic stability due to increased susceptibility to oxidative enzymes.
- Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance metabolic stability and target binding affinity but may compromise solubility .
- Thiophene sulfonyl is a conserved feature across analogues, suggesting its critical role in target interactions, possibly through hydrogen bonding or π-stacking .
Synthetic Routes :
- Analogues like the 3-bromophenyl derivative () and trifluoromethylphenyl variant () are synthesized via nucleophilic substitution or Suzuki coupling, similar to the method described in using toluene as a solvent and high-temperature conditions .
Commercial Availability :
- Piperidine-oxadiazole derivatives are widely available from suppliers like Shanghai PI Chemicals Ltd. () and BLD Pharm Ltd. (), indicating their relevance in drug discovery pipelines.
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